2,2-Difluoro-2-(p-tolyl)ethanol
Overview
Description
2,2-Difluoro-2-(p-tolyl)ethanol is an organic compound characterized by the presence of two fluorine atoms and a p-tolyl group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(p-tolyl)ethanol typically involves the reaction of p-tolylmagnesium bromide with 2,2-difluoroacetaldehyde. The reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture interference. The reaction mixture is then quenched with water and extracted to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of advanced purification techniques such as distillation and recrystallization ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(p-tolyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,2-difluoro-2-(p-tolyl)acetaldehyde using oxidizing agents such as pyridinium chlorochromate.
Reduction: Reduction of the compound can yield 2,2-difluoro-2-(p-tolyl)ethane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed:
Oxidation: 2,2-Difluoro-2-(p-tolyl)acetaldehyde.
Reduction: 2,2-Difluoro-2-(p-tolyl)ethane.
Substitution: 2,2-Difluoro-2-(p-tolyl)chloride or 2,2-Difluoro-2-(p-tolyl)bromide.
Scientific Research Applications
2,2-Difluoro-2-(p-tolyl)ethanol has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those requiring fluorinated intermediates for enhanced metabolic stability and bioavailability.
Materials Science: It is employed in the development of fluorinated polymers and materials with unique properties such as increased hydrophobicity and chemical resistance.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways involving fluorinated substrates.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(p-tolyl)ethanol involves its interaction with specific molecular targets, primarily through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances the compound’s lipophilicity and ability to form strong hydrogen bonds, which can modulate its binding affinity and specificity towards biological targets . The compound can inhibit or activate enzymes by mimicking natural substrates or by altering the enzyme’s active site conformation .
Comparison with Similar Compounds
2,2-Difluoroethanol: Similar in structure but lacks the p-tolyl group, resulting in different chemical properties and applications.
2,2-Difluoro-2-phenylethanol: Contains a phenyl group instead of a p-tolyl group, leading to variations in reactivity and biological activity.
2,2-Difluoro-2-(m-tolyl)ethanol: Similar structure with a meta-tolyl group, which can influence its chemical behavior and interactions.
Uniqueness: 2,2-Difluoro-2-(p-tolyl)ethanol is unique due to the presence of both fluorine atoms and a p-tolyl group, which confer distinct chemical and physical properties. The combination of these functional groups enhances its utility in various applications, particularly in medicinal chemistry where fluorinated compounds are highly valued for their improved pharmacokinetic profiles .
Properties
IUPAC Name |
2,2-difluoro-2-(4-methylphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-7-2-4-8(5-3-7)9(10,11)6-12/h2-5,12H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUMNZLGOXQCRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CO)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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